molecular formula C18H17N7O2S B12134658 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide

Cat. No.: B12134658
M. Wt: 395.4 g/mol
InChI Key: RAGGHQHDCRGHIF-UHFFFAOYSA-N
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Description

4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and material science. This compound features a unique structure that combines a triazole ring with a pyrazine moiety, making it a subject of study for its potential biological activities and chemical properties.

Preparation Methods

The synthesis of 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide typically involves multiple steps, starting from readily available starting materialsReaction conditions such as temperature, solvent, and catalysts are carefully optimized to achieve high yields and purity of the final product .

Chemical Reactions Analysis

4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways within the bacterium. The exact molecular targets and pathways are still under investigation, but docking studies have revealed potential interactions with key enzymes .

Comparison with Similar Compounds

4-[({[4-(prop-2-en-1-yl)-5-(pyrazin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various scientific fields.

Properties

Molecular Formula

C18H17N7O2S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[2-[(4-prop-2-enyl-5-pyrazin-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide

InChI

InChI=1S/C18H17N7O2S/c1-2-9-25-17(14-10-20-7-8-21-14)23-24-18(25)28-11-15(26)22-13-5-3-12(4-6-13)16(19)27/h2-8,10H,1,9,11H2,(H2,19,27)(H,22,26)

InChI Key

RAGGHQHDCRGHIF-UHFFFAOYSA-N

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)N)C3=NC=CN=C3

Origin of Product

United States

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